molecular formula C6HF3I2 B8249844 2,3,4-Trifluoro-1,5-diiodobenzene CAS No. 459425-36-6

2,3,4-Trifluoro-1,5-diiodobenzene

Cat. No.: B8249844
CAS No.: 459425-36-6
M. Wt: 383.88 g/mol
InChI Key: FEFCHGODYPJRDD-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-1,5-diiodobenzene ( 459425-36-6) is a versatile dihalogenated benzene derivative with the molecular formula C6HF3I2 and a molecular weight of 383.88 g/mol . This compound serves as a critical synthetic intermediate in organic chemistry and materials science research. Its primary research value lies in its application in palladium-catalyzed cross-coupling reactions, such as direct arylations, for the construction of complex fluorinated π-conjugated systems . These systems are fundamental in developing advanced organic electronic devices, including organic solar cells, due to the unique electronic properties and π-stacking arrangements imparted by the fluorine atoms . Furthermore, the molecule is a potential key precursor in pharmaceutical research for the synthesis of active ingredients, as evidenced by its structural similarity to intermediates used in the production of fluorinated benzoic acids . The presence of two iodine atoms allows for sequential functionalization, while the three fluorine atoms on the electron-deficient ring activate specific sites for regioselective C-H bond functionalization, enabling the efficient synthesis of heteroaromatic triads and tetrads . This compound is provided For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trifluoro-1,5-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF3I2/c7-4-2(10)1-3(11)5(8)6(4)9/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFCHGODYPJRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF3I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299565
Record name 2,3,4-Trifluoro-1,5-diiodobenzene
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Molecular Weight

383.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459425-36-6
Record name 2,3,4-Trifluoro-1,5-diiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459425-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trifluoro-1,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Profiles of 2,3,4 Trifluoro 1,5 Diiodobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways in Fluorinated Iodobenzenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings. The generally accepted mechanism involves a two-step addition-elimination sequence through a non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism. nih.govstackexchange.comnih.gov

Comparative Analysis of Halogen Leaving Group Abilities in SNAr Reactions

The presence of multiple halogen substituents, as in 2,3,4-trifluoro-1,5-diiodobenzene, introduces additional complexity. The strong electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack. In such a system, both iodine and fluorine atoms are potential leaving groups. The relative propensity for substitution at a C-I versus a C-F bond will depend on the specific nucleophile, reaction conditions, and the stability of the respective transition states.

Gas-Phase Ion-Molecule Reactions and ipso-Substitution Phenomena

Gas-phase studies of ion-molecule reactions provide valuable insights into the intrinsic reactivity of molecules, free from solvent effects. ucdavis.edu These studies can help to elucidate the fundamental steps of reaction mechanisms, including the formation and stability of intermediates. In the context of SNAr, gas-phase experiments can probe the energetics of Meisenheimer complex formation and the barriers to leaving group departure.

Ipso-substitution, where the incoming group attacks the carbon atom already bearing a substituent, is a key feature of many aromatic substitution reactions. wikipedia.orgstackexchange.com In nucleophilic aromatic substitution, the attack of the nucleophile at a carbon bearing a halogen atom is an ipso-attack. The probability of an ipso-attack is influenced by the ability of the substituent to act as a leaving group. wikipedia.org In the gas phase, the relative rates of substitution at different positions can be directly measured, providing a clear picture of the regioselectivity of the reaction. For this compound, gas-phase studies could quantify the relative reactivity of the C-I and C-F bonds towards various nucleophiles.

Concerted vs. Stepwise Mechanisms in Nucleophilic Substitution of Aryl Halides

The traditional view of SNAr reactions involves a stepwise mechanism with a distinct Meisenheimer intermediate. nih.gov However, a growing body of evidence from kinetic isotope effect (KIE) studies and computational analyses suggests that many SNAr reactions are, in fact, concerted. nih.govstackexchange.comnih.govspringernature.com

A simplified Marcus analysis can help to visualize the difference between stepwise and concerted pathways. In a stepwise reaction, the Meisenheimer complex is a stable intermediate, representing a minimum on the reaction coordinate. researchgate.net In a concerted reaction, the Meisenheimer-like structure is a transition state, not an intermediate. researchgate.net

The choice between a stepwise and concerted mechanism is influenced by several factors:

Leaving Group Ability: Good leaving groups, such as chloride and bromide, favor concerted mechanisms because the Meisenheimer complex is less stable and elimination is fast. stackexchange.comspringernature.com

Ring Activation: Strongly electron-withdrawing groups (like nitro groups) stabilize the Meisenheimer complex, favoring a stepwise pathway, especially when fluoride (B91410) is the leaving group. nih.govstackexchange.com

Nucleophile: The nature of the nucleophile also plays a role in determining the reaction pathway.

For this compound, the presence of both good (iodine) and poor (fluorine) leaving groups, along with the activating effect of the fluorine atoms, suggests that the mechanism could be highly dependent on the specific reaction conditions and the attacking nucleophile. It is plausible that substitution at the C-I bond could proceed via a more concerted pathway, while substitution at the C-F bond might favor a stepwise mechanism, especially with strong nucleophiles.

Electrophilic Aromatic Substitution (EAS) on Polyfluorinated Systems

Electrophilic aromatic substitution (EAS) is a reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. uci.edumasterorganicchemistry.com The presence of multiple fluorine atoms in this compound significantly deactivates the aromatic ring towards electrophilic attack due to the strong electron-withdrawing inductive effect of fluorine.

Reactivity of Deactivated Arenes Towards Iodination

Introducing an iodine atom onto a deactivated aromatic ring is a challenging synthetic transformation. researchgate.net Various electrophilic iodinating reagents have been developed for this purpose, often requiring harsh reaction conditions or the use of strong activating reagents. researchgate.net The deactivating effect of the three fluorine atoms in this compound would make direct iodination at one of the remaining C-H positions extremely difficult.

Regiochemical Control in Electrophilic Functionalization of Fluorinated Iodobenzenes

In the unlikely event of an electrophilic substitution reaction occurring on this compound, the regiochemical outcome would be governed by the directing effects of the existing substituents. Both fluorine and iodine are ortho-, para-directors, although they are deactivating. However, the strong deactivating effect of the fluorine atoms would likely dominate, making any potential substitution highly disfavored.

A more plausible electrophilic reaction would be an ipso-substitution, where the electrophile attacks one of the carbon atoms bearing an iodine atom. stackexchange.comic.ac.uklibretexts.org This would only be feasible if the iodine atom is a better leaving group than a proton under the reaction conditions. Given the strength of the C-I bond and the general difficulty of cleaving it in this manner, such a reaction is not expected to be facile.

Radical and Aryne-Mediated Transformations Involving Diiodobenzenes

The presence of two iodine atoms on the benzene (B151609) ring makes diiodobenzenes, including the trifluorinated subject compound, precursors to highly reactive intermediates such as benzynes and aryl radicals.

The photolysis of 1,2-diiodobenzenes is a significant method for generating benzyne (B1209423), a highly reactive intermediate of interest in organic synthesis. rsc.orgrsc.orguss.cl Research into the mechanism of benzyne formation from 1,2-diiodobenzene (B1346971) photolysis reveals a complex process involving both radical and non-radical pathways. rsc.orgresearchgate.net

Upon photolysis, the initial event is the homolytic cleavage of a carbon-iodine (C-I) bond. uss.cl From this point, the reaction can proceed through competing pathways. One pathway involves the 2-iodophenyl radical, which is produced from the triplet excited state. rsc.orguss.cl However, the calculated energy required for benzyne generation from this radical pathway is substantial, approximately 50 kcal/mol, making it a less likely route to benzyne. rsc.orgresearchgate.net

A more crucial route for benzyne production is a non-radical, two-step process that involves the elimination of both iodine atoms without forming a radical intermediate. rsc.orgchemrxiv.org In this mechanism, benzyne and molecular iodine are formed as ground-state products following a non-adiabatic deactivation from an excited state. rsc.orguss.cl The competition between these different deactivation funnels can limit the efficiency of producing specific products in organic synthesis. rsc.org This process involves the weakening and cleavage of one C-I bond, followed by the breaking of the second C-I bond as an I-I bond forms, ultimately releasing benzyne and an iodine molecule. researchgate.net

Table 1: Mechanistic Pathways in Benzyne Formation from 1,2-Diiodobenzene Photolysis
PathwayKey IntermediateDescriptionSignificance
Radical Pathway2-Iodophenyl RadicalForms from the triplet excited state after initial homolytic C-I bond cleavage. rsc.orguss.clConsidered a less probable route for benzyne formation due to a high energy barrier of ~50 kcal/mol. rsc.orgresearchgate.net
Non-Radical PathwayNone (Concerted-like Elimination)Proceeds via a non-adiabatic deactivation from the S1 excited state to the S0 ground state, yielding benzyne and molecular iodine directly. rsc.orgresearchgate.netConsidered the crucial and more likely mechanism for benzyne production. rsc.org

Homolytic bond cleavage, or homolysis, is a process where a chemical bond breaks, and each resulting fragment retains one of the originally bonded electrons. pressbooks.pub This process, often initiated by heat or light, results in the formation of radicals—species with an unpaired electron. pressbooks.pub

In the context of diiodobenzenes, the carbon-iodine (C-I) bond is susceptible to homolytic cleavage under photolytic conditions. uss.cl This initial bond-breaking is a key step in the formation of both benzyne and the 2-iodophenyl radical. rsc.orguss.cl The C-I bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodoarenes particularly suitable as radical precursors. The introduction of perfluoroalkyl groups, for instance, can be initiated by the homolytic C-I cleavage of perfluoroalkyl iodides using UV irradiation. nih.gov This principle underscores the utility of compounds like this compound in radical chemistry, where the C-I bonds can be selectively cleaved to generate fluorinated aryl radicals for subsequent reactions.

Aryl halide isomerization can occur under basic conditions through a mechanism involving aryne intermediates. nih.govrsc.org This process, distinct from the "halogen dance" which involves intermolecular halogen transfer, allows for the rearrangement of a halogen atom on an aromatic ring. rsc.org The mechanism is proposed to involve a reversible elimination of hydrogen halide (HX) to form an aryne, followed by a re-addition that can place the halogen at a different position. rsc.org

This base-catalyzed isomerization has been demonstrated effectively for 3-bromopyridines, which rearrange to 4-bromopyridines via a pyridyne intermediate in the presence of a base like potassium hydroxide (B78521) with 18-crown-6. nih.govresearchgate.net By pairing the isomerization with a tandem nucleophilic aromatic substitution (SNAr) reaction, this method can drive the formation of products with unconventional substitution patterns. rsc.orgrsc.org Given that this compound possesses hydrogen atoms adjacent to the iodine atoms, it has the structural requisites to potentially undergo a similar base-catalyzed isomerization via a highly fluorinated benzyne intermediate, leading to isomeric diiodotrifluorobenzenes.

Impact of Fluorine Substitution on Aromatic Reactivity and Stability

The introduction of fluorine atoms onto an aromatic ring significantly alters its electronic properties, stability, and reaction pathways.

The study of fluorinated nitroarenes provides insight into how fluorine substitution can affect the stability of aromatic compounds. In the thermal decomposition of nitroaromatic explosives at high temperatures, the primary and dominant reaction is the homolytic cleavage of the carbon-nitro (C-NO2) bond. dtic.mil

Analogous effects can be seen in other fluorinated systems. For example, the thermal stability of fluorinated graphene is lower than that of non-fluorinated graphene. nih.gov Fluorinated graphene begins to decompose at a significantly lower temperature (around 436.6 °C) compared to graphene, which is stable up to 600 °C under nitrogen. nih.gov The decomposition involves the breakdown of the fluorinated structure itself, followed by the interaction of the decomposition products with other species. nih.gov This suggests that the presence of multiple fluorine atoms in a molecule like this compound likely lowers its thermal stability compared to its non-fluorinated counterpart, potentially promoting the homolytic cleavage of the C-I bonds at lower temperatures.

Intramolecular fluorine atom migration, while not common, has been observed and studied in specific chemical systems. In certain gas-phase reactions, fluorine atom transfer can occur via a four-membered cyclic transition state. nih.gov For example, the reaction of the CF3+ cation with propionaldehyde (B47417) involves a transposition of F+ for oxygen, which proceeds through such a cyclic intermediate. nih.gov

More recently, copper-catalyzed reactions have been developed that achieve the synthesis of sulfonyl fluorides through an intramolecular fluorine-atom transfer. chemrxiv.org This process involves a radical relay strategy where a nitrogen-centered radical abstracts a hydrogen atom, and the resulting carbon-centered radical couples with a sulfonyl fluoride moiety, likely through a radical rebound pathway involving the fluorine atom. chemrxiv.org These examples demonstrate the possibility of intramolecular fluorine translocation under specific reactive conditions, a potential, albeit likely high-energy, pathway to consider in the complex reactivity profile of polyfluorinated compounds like this compound.

Computational and Theoretical Investigations of 2,3,4 Trifluoro 1,5 Diiodobenzene

Electronic Structure Calculations (DFT and Beyond DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov For 2,3,4-trifluoro-1,5-diiodobenzene, DFT calculations, potentially at levels like B3LYP with appropriate basis sets (e.g., 6-311G+dp), can provide significant insights. researchgate.netresearchgate.net More advanced methods, going beyond standard DFT, can be employed for even higher accuracy, particularly for complex electronic phenomena.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the electron-withdrawing nature of the three fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The iodine atoms, being less electronegative than fluorine, can act as weak electron donors through resonance but are primarily electron-withdrawing through induction. The interplay of these substituents will create a unique electron density distribution across the aromatic ring. Natural Bond Orbital (NBO) analysis can further elucidate the intramolecular charge transfer and delocalization effects. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for Halogenated Benzenes

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzene-6.751.157.90
Fluorobenzene-7.020.857.87
Iodobenzene (B50100)-6.600.507.10
1,3,5-Trifluorobenzene-7.450.608.05
This compound (Predicted)-7.20-0.107.10

Note: The values for this compound are hypothetical and for illustrative purposes, based on trends observed in related compounds.

Computational methods are instrumental in mapping out the potential energy surfaces for chemical reactions. This allows for the determination of the thermodynamic and kinetic profiles of reaction pathways, including the stability of intermediates and the energy barriers of transition states. For this compound, this could involve studying its behavior in reactions such as nucleophilic aromatic substitution or the formation of organometallic reagents.

By calculating the energies of reactants, products, intermediates, and transition states, one can predict the feasibility and selectivity of a reaction. For instance, the regioselectivity of further substitution on the benzene ring can be rationalized by examining the stability of the corresponding sigma-complex intermediates.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations provide a window into these aspects of this compound.

The presence of five substituents on the benzene ring introduces steric strain and electronic repulsions that can lead to distortions from a perfectly planar geometry. The bulky iodine atoms, in particular, will likely cause some out-of-plane bending of the C-I bonds to minimize steric hindrance. The C-F and C-I bond lengths and the bond angles within the benzene ring are also expected to deviate from those in unsubstituted benzene due to the electronic effects of the halogens. frontiersin.org

Molecular dynamics (MD) simulations can predict the dynamic behavior of this compound over time. ijres.orgyoutube.comnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. youtube.comnih.gov While there are no freely rotating groups directly attached to the benzene ring, MD simulations can still provide insights into the vibrational dynamics and intermolecular interactions in condensed phases.

Theoretical Studies on Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions are the driving forces behind the formation of larger, ordered structures known as supramolecular assemblies. rsc.org For this compound, halogen bonding is expected to be a dominant non-covalent interaction.

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The iodine atoms in this compound are excellent halogen bond donors. The presence of the three highly electronegative fluorine atoms will withdraw electron density from the benzene ring and, by extension, from the iodine atoms, enhancing the positive electrostatic potential of the σ-hole on the iodine atoms. This makes them even more potent halogen bond donors.

These strong and directional halogen bonds can lead to the self-assembly of this compound molecules into well-defined architectures, such as chains, sheets, or more complex three-dimensional networks. The fluorine atoms can also participate in weaker C-H···F hydrogen bonds or other non-covalent interactions, further stabilizing the supramolecular structure.

Characterization of Halogen Bonding (C-I···X Interactions) in Fluorinated Diiodobenzenes

Computational studies have been instrumental in characterizing the nature and strength of halogen bonds formed by fluorinated diiodobenzenes, including this compound. The iodine atoms on the benzene ring act as potent halogen bond donors due to the presence of a σ-hole, a region of positive electrostatic potential on the outermost portion of the iodine atom along the extension of the C-I covalent bond. The electron-withdrawing fluorine substituents on the aromatic ring further enhance this positive potential, making the iodine a stronger Lewis acid and thus a more effective halogen bond donor.

Theoretical calculations, such as those performed at the M062x-D3/aug-cc-pVTZ level of theory, are used to determine the interaction energies and geometries of these bonds. researchgate.net In complexes formed between fluoro-substituted iodobenzenes and Lewis bases like pyrazine (B50134), the strength of the halogen bond is shown to increase with the number of fluorine atoms on the iodobenzene ring. researchgate.net For iodobenzenes with three or more fluorine atoms, the C-I···N halogen bonding interaction becomes the dominant non-covalent force, surpassing the strength of competing π-π stacking interactions. researchgate.net

The directionality of this interaction is a key feature. In the co-crystal of a related compound, 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152), with piperazine, the C-I···N halogen bond angle is 178.0(1)°, demonstrating the highly linear and predictable geometry of this interaction. nih.gov The strength of this bond is also evident in its internuclear distance; the iodine-nitrogen distance of 2.820(3) Å is only 80% of the sum of their van der Waals radii, indicating a significant and favorable interaction. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) analysis reveals that electrostatic energy is the primary attractive component in these halogen bonds. researchgate.net

Table 1: Characteristics of a C-I···N Halogen Bond in a Fluorinated Triiodobenzene System

Parameter Value Significance
Halogen Bond Donor 1,3,5-trifluoro-2,4,6-triiodobenzene A compound structurally similar to the subject
Halogen Bond Acceptor Piperazine A nitrogen-containing Lewis base
Iodine-Nitrogen Distance 2.820(3) Å 80% of the sum of van der Waals radii, indicating a strong bond

| C-I···N Angle | 178.0(1)° | Confirms the high directionality and linearity of the σ-hole interaction |

Data sourced from a single-crystal structure analysis of 1,3,5-trifluoro-2,4,6-triiodobenzene–piperazine (2/1). nih.gov

Investigation of π-π Stacking Interactions in Co-Crystals

Alongside halogen bonding, π-π stacking represents another critical non-covalent interaction influencing the supramolecular assembly of this compound in co-crystals. These interactions involve the stacking of the electron-deficient fluorinated aromatic ring with an electron-rich aromatic system of a co-former.

Computational investigations show that the nature and strength of these π-π interactions are highly dependent on the degree of fluorination of the iodobenzene. researchgate.net For iodobenzenes with fewer than three fluorine atoms, π-π stacking interactions are energetically more significant than the corresponding halogen bonds. researchgate.net Quantum chemical calculations, particularly SAPT, indicate that these stacking interactions are dominated by dispersion forces, in contrast to the electrostatically driven halogen bonds. researchgate.net

The geometry of these stacks can vary, including face-to-face or offset arrangements, which are adopted to optimize the interaction energy. researchgate.netrsc.org The interplay between the electron-poor iodobenzene and an electron-rich partner can lead to electron donor-acceptor (EDA) π-complexation, which is a specific and favorable type of π-stacking. nih.gov

Table 2: Relative Strength of Halogen Bonding vs. π-π Stacking in Fluoro-iodobenzene-Pyrazine Complexes

Number of Fluorine Atoms (n) on C₆H₅₋ₙFₙI Dominant Interaction Primary Attractive Force
0, 1, 2 π-π Stacking Dispersion

This table is based on computational findings from M062x-D3/aug-cc-pVTZ level calculations. researchgate.net

Cooperative and Competitive Effects between Halogen Bonding and π-π Interactions

Theoretical studies on model systems, such as trimers of pyrazine and fluoro-iodobenzene, have investigated this effect. researchgate.net The results suggest that the formation of a π-π stacked dimer can lead to a stronger subsequent halogen bond, and conversely, the presence of a halogen bond can enhance the strength of the π-π stacking. researchgate.net While this points towards a synergistic relationship, the magnitude of this cooperativity can be subtle. In one study, the increase in interaction energy was found to be approximately 0.6 kcal/mol, a value that suggests weak cooperativity. researchgate.net

The intentional coupling of these forces is a powerful strategy in crystal engineering. nih.gov By designing systems with ditopic halogen bond donors and acceptors that are also capable of forming electron donor-acceptor π-complexes, researchers can create highly ordered co-crystals. nih.gov This deliberate exploitation of cooperative interactions is key to building complex supramolecular assemblies. nih.govchemrxiv.orgchemrxiv.org In some systems, however, competition between potential interaction sites can also occur, leading to different crystalline forms or stoichiometries. researchgate.net

Periodic DFT Calculations for Crystal Lattices and Condensed Phase Systems

To fully understand the structure and stability of crystalline materials formed by this compound, computational methods must extend beyond isolated molecular pairs to the entire crystal lattice. Periodic Density Functional Theory (DFT) calculations are a vital tool for this purpose. These calculations treat the crystal as an infinite, repeating lattice, thereby accounting for the long-range interactions and collective effects that govern the condensed phase.

Periodic DFT allows for the optimization of crystal structures and the calculation of lattice energies, providing a theoretical counterpart to experimental X-ray diffraction data. By comparing calculated geometric parameters with experimental ones, the accuracy of the chosen functional and basis set can be validated. For halogenated benzenes, functionals like B3LYP have been used to achieve good agreement with experimental values for molecular geometries. researchgate.net

Spectroscopic Characterization and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H, ¹³C, and ¹⁹F NMR data for 2,3,4-Trifluoro-1,5-diiodobenzene are not available in the reviewed literature. For related polyhalogenated benzenes, NMR spectroscopy is a critical tool for confirming the substitution pattern.

¹H NMR: The proton NMR spectrum would be expected to show a single resonance for the aromatic proton at the 6-position. The chemical shift would be influenced by the through-space and through-bond effects of the adjacent iodine and fluorine atoms. The signal would likely appear as a complex multiplet due to coupling with the neighboring fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals for the carbon atoms of the benzene (B151609) ring, each coupled to the attached fluorine atoms (C-F coupling). The carbon atoms bonded to iodine would show characteristic chemical shifts.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for characterizing trifluorinated compounds. It would be expected to show three distinct signals for the fluorine atoms at positions 2, 3, and 4. The coupling patterns and chemical shifts of these signals would provide definitive information about their relative positions on the benzene ring.

Table 1: Predicted NMR Data for this compound (Hypothetical) No experimental data is available. This table is for illustrative purposes only.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H (H-6) 7.0 - 8.0 ddd JH-F, JH-F, JH-F
¹³C (C-1) 90 - 100 d JC-F
¹³C (C-2) 150 - 160 d JC-F
¹³C (C-3) 150 - 160 d JC-F
¹³C (C-4) 150 - 160 d JC-F
¹³C (C-5) 90 - 100 d JC-F
¹³C (C-6) 130 - 140 d JC-F
¹⁹F (F-2) -110 to -130 m JF-F, JF-H
¹⁹F (F-3) -130 to -150 m JF-F, JF-H
¹⁹F (F-4) -110 to -130 m JF-F, JF-H

To definitively assign the structure of this compound, various 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly informative for this molecule as there is only one proton. However, ¹H-¹⁹F COSY could show correlations between the proton and the fluorine nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the ¹H signal with the signal of the carbon to which it is attached (C-6), and ¹⁹F signals with their respective attached carbons (C-2, C-3, C-4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing connectivity across multiple bonds. Correlations would be expected between the proton at H-6 and neighboring carbons (C-1, C-5), and between the fluorine nuclei and their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F NOESY or HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment could reveal through-space interactions between the proton at H-6 and the fluorine atom at F-4, providing further confirmation of the regiochemistry.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Specific mass spectrometry data for this compound is not documented. However, the expected mass spectrum would show a molecular ion peak corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would be characterized by the loss of iodine and fluorine atoms or ions. Common fragments would include [M-I]⁺, [M-F]⁺, and ions resulting from the loss of multiple halogen atoms. The isotopic pattern of the molecular ion and fragments containing iodine would be characteristic.

Table 2: Predicted Mass Spectrometry Data for this compound (Hypothetical) No experimental data is available. This table is for illustrative purposes only.

Ion Predicted m/z Description
[C₆HF₃I₂]⁺ 403.8 Molecular Ion (M⁺)
[C₆HF₃I]⁺ 276.9 Loss of an iodine atom
[C₆F₃I₂]⁺ 402.8 Loss of a hydrogen atom
[I]⁺ 126.9 Iodine cation

Vibrational Spectroscopy (Infrared and Raman)

Specific infrared (IR) and Raman spectra for this compound have not been reported. Vibrational spectroscopy is a powerful technique for identifying functional groups and characteristic bond vibrations.

C-H vibrations: A weak C-H stretching vibration for the aromatic proton would be expected around 3100-3000 cm⁻¹.

C-F vibrations: Strong C-F stretching bands would be prominent in the IR spectrum, typically in the region of 1400-1100 cm⁻¹.

C-I vibrations: C-I stretching vibrations would appear at lower frequencies, typically below 600 cm⁻¹.

Aromatic C=C vibrations: The C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations of the molecule.

There is no available literature on the use of in-situ spectroscopic techniques to monitor reactions involving this compound or to detect any reaction intermediates. Such studies would be valuable for understanding the reactivity of this compound, for example, in cross-coupling reactions where the C-I bonds are expected to be reactive sites. Techniques like in-situ IR or Raman spectroscopy could potentially track the consumption of the starting material and the formation of products and intermediates in real-time.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

No specific data available in the searched scientific literature.

Elucidation of Crystal Packing and Supramolecular Architectures

No specific data available in the searched scientific literature.

Photoelectron Spectroscopy (XPS) for Electronic State and Surface Interactions

No specific data available in the searched scientific literature.

Applications in Organic Synthesis: Functionalization and Derivatization

Cross-Coupling Reactions Utilizing 2,3,4-Trifluoro-1,5-diiodobenzene as a Substrate

This compound is an ideal building block for creating highly functionalized aromatic compounds through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) bonds compared to the carbon-fluorine (C-F) bonds allows for selective functionalization at the iodo-positions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon single bonds between aryl groups. fishersci.co.uk In this reaction, an organoboron compound (typically a boronic acid) is coupled with an organohalide in the presence of a palladium catalyst and a base. fishersci.co.uk Utilizing this compound as the dihalide substrate allows for the synthesis of fluorinated terphenyls and other poly-aryl systems. nih.govnih.gov The reaction can proceed in a stepwise or simultaneous manner, coupling one or both iodine atoms with an arylboronic acid.

The synthesis of novel fluorinated terphenyl compounds has been successfully achieved using the Suzuki-Miyaura method with similar dihalo-fluoro-benzenes as starting materials. nih.gov This approach is highly valued for its efficiency and tolerance of various functional groups, making it a practical method for producing both symmetrical and unsymmetrical terphenyls. researchgate.net

Table 1: Representative Suzuki-Miyaura Reaction with a Dihalo-Aromatic Substrate

Aryl Halide Boronic Acid Catalyst Base Product Yield Reference
1,4-dibromo-2,5-difluorobenzene 4-fluorophenyl boronic acid Pd(PPh₃)₄ K₃PO₄ 2′,4,4′′,5′-tetrafluoro-1,1':4′,1′′-terphenyl 85% nih.gov
1,4-dibromo-2,5-difluorobenzene 4-phenoxyphenyl boronic acid Pd(PPh₃)₄ K₃PO₄ 2′,5′-difluro-4,4′′-diphenoxy-1,1:4′,1′′-terphenyl 60% nih.gov

This table demonstrates the general conditions applicable to substrates like this compound.

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org When this compound is used as the substrate, it enables the introduction of one or two alkynyl groups, leading to the synthesis of fluorinated diarylalkynes. These products are valuable intermediates for creating more complex molecules and materials. rsc.org

Studies on the regioselective Sonogashira coupling of structurally similar compounds, such as 5-substituted-1,2,3-triiodobenzenes, have shown that the reaction proceeds with high selectivity at the less sterically hindered C-I bonds. rsc.orgresearchgate.net This principle allows for the controlled synthesis of diiodinated diphenylacetylene (B1204595) derivatives, where one iodo group reacts selectively while the other remains available for subsequent transformations. rsc.org

Table 2: Products from Regioselective Sonogashira Coupling of Poly-iodinated Arenes

Aryl Halide Substrate Alkyne Catalyst System Product Type Reference
5-substituted-1,2,3-triiodobenzene Arylacetylene Pd(PPh₃)₂Cl₂ / CuI 2,3-diiodinated diphenylacetylene rsc.orgrsc.org
5-substituted-1,2,3-triiodobenzene 2 equiv. Arylacetylene Pd(PPh₃)₂Cl₂ / CuI Iodinated meta-terphenylacetylene rsc.orgrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in medicinal chemistry and materials science for creating aryl amines, which are common motifs in pharmaceuticals and functional materials. wikipedia.orgresearchgate.net The reaction is known for its broad substrate scope and functional group tolerance. libretexts.org

Using this compound as the substrate in a Buchwald-Hartwig amination allows for the synthesis of mono- or di-aminated trifluorobenzene derivatives. By controlling the stoichiometry and reaction conditions, it is possible to selectively substitute one or both iodine atoms with a desired amine, providing access to a range of complex fluorinated aniline (B41778) derivatives. organic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and selectivity. researchgate.netlibretexts.org

Table 3: General Scheme for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst System Base Product Type Reference
Ar-X (e.g., this compound) R₂NH (Primary or Secondary Amine) Pd-catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) Strong Base (e.g., NaOt-Bu) Aryl Amine (Ar-NR₂) wikipedia.orgorganic-chemistry.org

The synthesis of stereodefined alkenes and alkynes is critical in organic chemistry. While this compound is not directly an alkene or alkyne, its two reactive C-I bonds make it an excellent scaffold for building complex architectures with stereochemical control. This is typically achieved through sequential cross-coupling reactions. nih.gov

For instance, a Sonogashira coupling can first introduce an alkyne substituent at one of the iodo-positions. The remaining C-I bond can then undergo a different coupling reaction, such as a Suzuki or Heck coupling, to introduce another functional group. The stereochemistry of the final product, particularly if an alkene is formed, can be controlled by the choice of reaction conditions and catalysts. The stepwise disubstitution of dihaloalkenes using organotrifluoroborates in Suzuki-Miyaura couplings is a known strategy for producing stereodefined trisubstituted alkenes, and similar sequential strategies can be applied to diiodo-aromatic platforms. nih.gov

Regioselective Functionalization of Multi-Halogenated Arenes

A key challenge and opportunity in using substrates like this compound is controlling the selectivity of the reaction. The two iodine atoms are in chemically distinct environments due to the asymmetric fluorine substitution pattern, making one potentially more reactive than the other.

Chemo- and regioselectivity are paramount when functionalizing multi-halogenated arenes. scispace.com Chemoselectivity refers to the selective reaction of one type of functional group over another (e.g., C-I over C-F), while regioselectivity refers to the selective reaction at a particular position on the molecule. scispace.com

In this compound, the C-I bonds are significantly more reactive than the C-F bonds in palladium-catalyzed couplings, ensuring high chemoselectivity. The regioselectivity between the C1-I and C5-I bonds can be controlled by several factors:

Steric Hindrance: The reaction often occurs first at the less sterically hindered iodine atom. rsc.org

Electronic Effects: The electron-withdrawing fluorine atoms modulate the electron density of the ring, influencing the susceptibility of each C-I bond to oxidative addition by the palladium catalyst.

Reaction Conditions: By carefully tuning the temperature, catalyst, ligand, and reaction time, it is possible to favor mono-functionalization over di-functionalization. nih.gov

This controlled, sequential approach allows for the synthesis of unsymmetrically substituted trifluorobenzene derivatives. For example, a Sonogashira coupling could be performed first under mild conditions to yield a mono-alkynylated product, which can then be subjected to a Suzuki coupling under more forcing conditions to react the second iodine atom with an arylboronic acid. nih.gov This stepwise functionalization provides a powerful strategy for building complex molecules that would be difficult to assemble otherwise. thieme-connect.com

Orthogonal Reactivity between Iodine and Fluorine Substituents

The concept of orthogonal reactivity is central to the synthetic utility of polyhalogenated arenes. In the case of this compound, the two iodine atoms can be selectively functionalized in the presence of the three fluorine atoms. This is primarily due to the significant difference in bond dissociation energies and the well-established reactivity of aryl iodides in a variety of cross-coupling reactions.

Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings can be performed selectively at the C-I bonds. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to achieve mono- or di-functionalization of the iodine positions. For instance, in a Sonogashira coupling, an aryl iodide is significantly more reactive than an aryl fluoride (B91410), allowing for the selective introduction of alkynyl groups at the 1 and 5 positions. youtube.comlibretexts.org Similarly, in Suzuki-Miyaura couplings, the choice of phosphine (B1218219) ligands can influence the chemoselectivity of the oxidative addition step, favoring the reaction at the more labile C-I bond over the more robust C-F bond. polyu.edu.hkresearchgate.netresearchgate.net

The following table summarizes the typical reactivity patterns in cross-coupling reactions, highlighting the orthogonal nature of the iodo and fluoro groups.

Cross-Coupling ReactionReactivity at C-I BondReactivity at C-F BondTypical Conditions
Suzuki-Miyaura HighLow to negligiblePd catalyst, phosphine ligand, base
Sonogashira HighNegligiblePd catalyst, Cu(I) co-catalyst, amine base wikipedia.orgorganic-chemistry.org
Heck HighLowPd catalyst, base
Buchwald-Hartwig Amination HighLowPd catalyst, phosphine ligand, base

This differential reactivity allows for a stepwise approach to molecular construction. First, the iodine atoms can be substituted to introduce desired functionalities, and subsequently, the fluorine atoms could potentially be targeted under more forcing conditions or with specific reagents designed for C-F bond activation, although the latter is generally more challenging.

Formation of Novel Molecular Architectures

The ability to selectively functionalize this compound makes it a valuable precursor for the synthesis of complex and novel molecular architectures, including fused polycyclic aromatic systems and π-conjugated materials.

Construction of Fused Polycyclic Aromatic Systems

Fused polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with significant interest due to their unique electronic and photophysical properties. wikipedia.org The diiodo functionality of this compound provides a handle for intramolecular cyclization reactions to form such systems.

A common strategy involves the initial functionalization of the iodine positions with groups that can subsequently undergo a ring-closing reaction. For example, a double Sonogashira coupling with suitable terminal alkynes bearing an aromatic group can be followed by an intramolecular electrophilic or thermal cyclization to generate a larger, fused aromatic system. nih.gov The fluorine atoms on the newly formed PAH can then serve as points for further modification or to tune the electronic properties of the final molecule.

An illustrative, generalized reaction scheme is presented below:

Step 1: Double Sonogashira Coupling A this compound molecule is reacted with two equivalents of an aryl-substituted terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Step 2: Intramolecular Cyclization The resulting di-alkynyl substituted benzene (B151609) derivative can then undergo an intramolecular cyclization, often promoted by an acid or heat, to form a fused polycyclic aromatic system. The specific structure of the final product will depend on the nature of the aryl group on the alkyne.

Synthesis of π-Conjugated Oligomers and Polymers

The di-functionality of this compound makes it an excellent monomer for the synthesis of π-conjugated oligomers and polymers. rsc.orgmsstate.edu These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chalmers.se

By employing polymerization reactions such as Suzuki or Sonogashira polycondensation, this compound can be copolymerized with a variety of di-functionalized comonomers. For example, copolymerization with a diboronic acid or ester in a Suzuki-type polymerization would lead to a π-conjugated polymer with alternating trifluorophenyl units. seferoslab.com

The fluorine atoms in the resulting polymer backbone can significantly influence the material's properties. The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, which is a key parameter in designing materials for electronic devices. Furthermore, the presence of fluorine can enhance interchain interactions and influence the solid-state packing of the polymer chains.

The table below provides a hypothetical comparison of polymer properties based on the inclusion of the trifluorinated monomer.

Polymer TypeMonomersExpected Properties
Fluorinated Poly(p-phenylenevinylene) derivative This compound and a divinyl comonomerLowered HOMO/LUMO levels, potentially improved electron transport, altered solubility and morphology.
Fluorinated Poly(p-phenyleneethynylene) derivative This compound and a diethynyl comonomerEnhanced electron affinity, potential for high fluorescence quantum yields.

Advanced Derivatization using Hypervalent Iodine Reagents

The iodine atoms of this compound can be oxidized to form hypervalent iodine reagents, which are powerful and versatile tools in organic synthesis. nih.gov The presence of electron-withdrawing fluorine atoms can make the synthesis of such reagents more challenging, but also enhances their reactivity and utility in certain applications. nih.gov

Oxidation of the iodo groups can lead to the formation of, for example, di(acetoxy)iodo or di(trifluoroacetoxy)iodo derivatives. These hypervalent iodine compounds can then be used for a variety of transformations, acting as electrophilic sources of the trifluorinated aryl group. For instance, they can be used in the arylation of nucleophiles or as precursors to diaryliodonium salts. The synthesis of such reagents from an electron-deficient iodoarene like this compound can be achieved through electrochemical methods or by using strong oxidizing agents. nih.gov

The resulting hypervalent iodine reagents offer a pathway to derivatives that might be difficult to access through direct cross-coupling methods. This advanced derivatization strategy further expands the synthetic utility of the parent this compound molecule.

Applications in Materials Science and Supramolecular Chemistry

2,3,4-Trifluoro-1,5-diiodobenzene as a Halogen Bond Donor

The iodine atoms in this compound are highly effective halogen bond donors. The electron-withdrawing effect of the three fluorine atoms on the benzene (B151609) ring enhances the positive character of the σ-hole on the iodine atoms, strengthening their ability to interact with halogen bond acceptors. nih.gov This property is fundamental to its use in crystal engineering.

Halogen bonding has emerged as a powerful and reliable tool for the construction of co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice. sci-hub.ru Perfluorinated iodobenzenes are considered ideal halogen-bond donors for this purpose. nih.gov The strength of these bonds increases with the electronegativity of the halogen, with iodine forming the strongest interactions (Cl < Br < I). nih.gov The introduction of fluorine atoms onto the aromatic ring further enhances this donor strength. nih.gov

The synthesis of these co-crystals can be achieved through methods like solution crystallization or mechanochemical grinding. nanoscience.or.kr In the case of diiodobenzene derivatives, they can act as ditopic donors, interacting with various neutral Lewis base acceptors, such as nitrogen-containing compounds (e.g., pyridines, pyrazines), to form well-defined supramolecular structures. nih.govsci-hub.ru For instance, the co-crystallization of the related compound 1,4-diiodotetrafluorobenzene (B1199613) with monotopic pyridine (B92270) derivatives often results in discrete supramolecular assemblies like dimers or trimers. nih.gov When ditopic acceptors are used, these interactions can lead to the formation of one-dimensional (1D) chains or more complex networks. nih.gov

While specific studies on this compound are not extensively documented in the provided results, the principles derived from similar molecules like 1,4-diiodotetrafluorobenzene and 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) are directly applicable. nih.govnanoscience.or.krnih.gov The interaction between the iodine atoms of the donor and the nitrogen or oxygen atoms of the acceptor molecule is highly directional, allowing for precise control over the resulting crystal architecture. beilstein-journals.org

Table 1: Examples of Supramolecular Architectures with Related Diiodofluorobenzenes

Halogen Bond Donor Halogen Bond Acceptor Resulting Architecture
1,4-Diiodotetrafluorobenzene Monotopic Pyridines Discrete Dimers/Trimers nih.gov
1,4-Diiodotetrafluorobenzene DABCO (1,4-diazabicyclo[2.2.2]octane) 1D Linear Chains nih.gov
1,4-Diiodotetrafluorobenzene HMTA (Hexamethylenetetramine) 1D Zigzag Chains nih.gov
1,3,5-Trifluoro-2,4,6-triiodobenzene Piperazine 2:1 Co-crystal with strong I···N bond beilstein-journals.org

This table illustrates the types of structures formed with similar halogen bond donors, which can be extrapolated to predict the behavior of this compound.

The ability of diiodofluorobenzenes to act as potent halogen bond donors allows for the fabrication of a wide variety of supramolecular assemblies with predictable and defined architectures. nih.govsci-hub.ru These range from simple, discrete structures to complex, extended networks. The final architecture is dictated by the stoichiometry of the components and the number and geometry of donor and acceptor sites on the interacting molecules. nih.gov

For example, using a ditopic donor like this compound with a monotopic acceptor can lead to the formation of a trimeric [Acceptor···Donor···Acceptor] complex. If a ditopic acceptor is used, the likely outcome is the formation of an infinite 1D chain [-Donor-Acceptor-Donor-Acceptor-]. nih.gov The flexibility or rigidity of the acceptor molecule also plays a crucial role; flexible linkers can lead to porous structures, while rigid linkers tend to form more close-packed arrangements. researchgate.net The self-assembly of molecules like 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid on surfaces can form 2D honeycomb networks, demonstrating the potential for creating complex, patterned assemblies. bldpharm.comrsc.org These principles of self-assembly are central to building hierarchical structures and functional nanosystems. bldpharm.comrsc.org

Integration into Polymer and Organic Electronic Materials

The diiodo functionality of this compound makes it a key precursor for integration into polymers and other organic materials through cross-coupling reactions. The trifluorinated phenylene unit it provides can significantly influence the properties of these materials.

The incorporation of fluorinated phenylene units into π-conjugated polymers is a powerful strategy for tuning their optoelectronic properties for use in advanced materials like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govnih.gov The fluorine atoms have a strong electron-withdrawing effect, which can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. nanoscience.or.kr Lowering the HOMO level can improve the polymer's stability against oxidation and can increase the open-circuit voltage (Voc) in solar cell devices. nanoscience.or.kr

Furthermore, fluorination can affect the polymer's morphology and solubility. nanoscience.or.kr While excessive fluorination can decrease solubility, strategic placement can enhance interchain interactions and charge carrier mobility. nanoscience.or.kr For example, studies on copolymers with varying numbers of fluorine substitutions on phenylene units have shown that fluorination can lead to more planar backbones and more intense interchain aggregation, resulting in higher charge carrier mobilities. nih.govnanoscience.or.kr The introduction of fluorine can also induce a blue shift in the emission spectra of light-emitting polymers, a phenomenon useful for creating blue-emitting materials. nih.gov The compound this compound can serve as a monomer in polymerization reactions, such as direct (hetero)arylation polymerization, to introduce these beneficial trifluorophenylene units into a polymer backbone. bldpharm.comresearchgate.net

Molecular machines are complex molecules capable of performing controlled, machine-like movements in response to external stimuli. chemicalbook.combldpharm.com The synthesis of these intricate structures often relies on building blocks that can be linked together with precision. Diiodobenzene derivatives are valuable precursors in this context, particularly in Sonogashira cross-coupling reactions, which form carbon-carbon bonds between an aryl halide and a terminal alkyne.

Using this methodology, a precursor like this compound can be coupled with ethynyl-functionalized components to build the rigid frameworks required for molecular rotors. A molecular rotor typically consists of a rotator component that moves relative to a stationary part, the stator. The diiodo functionality allows for the symmetrical connection of two stator units to a central phenylene rotator. The fluorine atoms on this central rotator unit would modify its electronic properties, potentially influencing the rotational dynamics and allowing for external control through electric fields. The evolution of these molecular machines from "toys to tools" depends on their organization and operation at interfaces, a field where precise molecular design is critical. chemicalbook.com

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers with Halogenated Ligands

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF can be tuned by modifying the metal or, more commonly, the organic linker. Introducing halogen atoms onto the organic linkers is a strategy to impart specific functionalities.

The compound this compound can be used as a starting material to synthesize functionalized ligands for MOFs. Through reactions like Sonogashira or Suzuki coupling at its two iodine sites, it can be incorporated into larger, multitopic carboxylate or pyridyl-based ligands. These halogenated ligands are then used in the synthesis of MOFs or coordination polymers. researchgate.net

The presence of iodine within the MOF pores can create specific binding sites or even act as a catalytic center. For instance, MOFs with iodine-containing linkers have been investigated for the catalytic oxidation of hydroquinones. Furthermore, the fluorination of the ligand can enhance the framework's chemical stability and modify its sorption properties, for example, for the capture of volatile iodine from nuclear waste or other environmental contaminants. The design of coordination polymers with specific ligands is a growing field with applications in catalysis and materials science. researchgate.net

Future Directions and Emerging Research Frontiers for 2,3,4 Trifluoro 1,5 Diiodobenzene

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and environmentally friendly processes. For 2,3,4-trifluoro-1,5-diiodobenzene, research is anticipated to move away from traditional synthetic methods, which may involve harsh reagents and generate significant waste, towards greener alternatives.

Key Research Thrusts:

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for higher yields and purity. The development of flow-based iodination and fluorination processes for aromatic systems will be crucial.

Catalytic Methods: A shift towards catalytic systems, particularly those using earth-abundant metals or even metal-free catalysts, for the introduction of iodine and fluorine atoms onto the benzene (B151609) ring is a key area of future research. This will reduce reliance on stoichiometric reagents and minimize waste.

Alternative Solvents: The exploration of greener solvent systems, such as supercritical fluids (e.g., CO2), ionic liquids, or deep eutectic solvents, for the synthesis of this compound can significantly reduce the environmental impact of its production.

Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or mechanochemistry could lead to more energy-efficient and faster synthetic routes.

Exploration of Bio-orthogonal and Biocompatible Transformations

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The unique reactivity of the carbon-iodine bond in this compound opens up possibilities for its use in this burgeoning field.

Future research in this area will likely focus on:

Transition Metal-Catalyzed Cross-Coupling: The development of biocompatible transition metal catalysts (e.g., palladium or copper-based) that can selectively activate the C-I bonds of this compound in a cellular environment. This would enable the targeted labeling or modification of biomolecules.

Fluorogenic Probes: Designing molecules where the fluorescence is "turned on" upon a bio-orthogonal reaction involving this compound. This has potential applications in cellular imaging and diagnostics. escholarship.org

Staudinger Ligation: While the classic Staudinger ligation involves azides and phosphines, the principles of this highly selective reaction could be adapted. escholarship.org Future work might explore novel ligation strategies where the reactivity of the iodinated benzene derivative is harnessed for biocompatible transformations.

Advanced Functional Material Development with Tailored Properties

The arrangement of fluorine and iodine atoms on the benzene ring of this compound provides a unique platform for the design of advanced functional materials with precisely controlled properties.

Potential Applications and Research Directions:

Liquid Crystals: The rigid, anisotropic structure of this molecule makes it a candidate for the development of novel liquid crystalline materials. The strong halogen bonding interactions can be exploited to control the self-assembly and mesophase behavior.

Organic Electronics: As a building block in organic semiconductors, this compound can be used to tune the electronic properties of materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing fluorine atoms can lower the energy levels of the molecular orbitals, a key parameter in the design of these devices.

Porous Organic Frameworks (POFs): The di-iodinated nature of the molecule allows it to act as a ditopic linker in the synthesis of porous organic frameworks. These materials have potential applications in gas storage, separation, and catalysis. The fluorine atoms can impart specific properties to the pore environment.

Application of Machine Learning and Artificial Intelligence in Reaction Discovery and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. nih.gov For a molecule like this compound, these computational tools can accelerate research and development.

Future Impacts:

Predictive Synthesis: ML algorithms can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound and its derivatives, saving time and resources. pnu.ac.ir

Reaction Discovery: AI can be employed to propose novel synthetic routes and reactions that may not be obvious through traditional chemical intuition. nih.gov

Materials Property Prediction: By analyzing the structure of this compound, ML models can predict the properties of materials derived from it, guiding the design of new functional materials with desired characteristics. pnu.ac.ir

Closed-Loop Experimentation: The development of automated systems where AI algorithms design experiments, which are then carried out by robotic platforms, and the results are fed back to the AI for further optimization, represents a paradigm shift in chemical research. nih.gov

Expanding the Scope of Halogen-Bonding Applications in Advanced Materials

Halogen bonding is a directional, non-covalent interaction between a halogen atom with an electron-deficient region (the σ-hole) and a Lewis base. princeton.edu The two iodine atoms in this compound, activated by the electron-withdrawing fluorine atoms, are excellent halogen bond donors. oup.com

Emerging Research Frontiers:

Crystal Engineering: The strong and directional nature of halogen bonds can be used to control the packing of molecules in the solid state, leading to the design of co-crystals with specific physical and chemical properties. nih.gov Research into the co-crystallization of this compound with various halogen bond acceptors will be a fruitful area. oup.com

Supramolecular Assemblies: The ability to form robust halogen bonds makes this molecule an ideal building block for the construction of complex supramolecular architectures, such as capsules, cages, and polymers. These assemblies have potential applications in molecular recognition, catalysis, and drug delivery.

Anion Recognition: The electron-deficient σ-holes on the iodine atoms can interact with anions. This property can be harnessed to develop sensors for specific anions or to create anion-templated self-assemblies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4-Trifluoro-1,5-diiodobenzene, and how can purity be optimized?

  • Methodology : Start with fluorinated benzene precursors and employ iodination via Ullmann coupling or directed ortho-metalation. Use anhydrous tetrahydrofuran (THF) as a solvent and triethylamine to neutralize acidic byproducts. Monitor reaction progress with thin-layer chromatography (TLC) and optimize stoichiometry to minimize poly-iodination byproducts . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

Q. How can researchers effectively characterize this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 19F^{19}\text{F} NMR for fluorine environments (δ ~ -120 to -160 ppm for aryl-F) and 1H^{1}\text{H} NMR for aromatic protons (if present). Compare with analogous fluorodiiodobenzenes .
  • FTIR : Identify C-I stretches (500–600 cm1^{-1}) and C-F vibrations (1200–1300 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+^+] at m/z 432.8 for C6_6HF3_3I2_2).

Q. What safety precautions are critical when handling this compound?

  • Guidelines : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of iodine vapors. Store in amber glass under inert gas (argon) to prevent light-induced degradation. Dispose of waste via halogen-specific protocols, as outlined in safety data sheets for structurally similar diiodobenzenes .

Advanced Research Questions

Q. How do the positions of fluorine and iodine substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : Fluorine’s electron-withdrawing effect deactivates the ring, directing coupling reactions (e.g., Suzuki-Miyaura) to iodine sites. Steric hindrance from ortho-fluorine groups may slow kinetics. Compare with 1,2,4,5-tetrafluoro-3,6-diiodobenzene, where iodine’s accessibility enables co-crystal formation with pyridine derivatives via halogen bonding .

Q. How can contradictory crystallography data for halogen-bonded co-crystals be resolved?

  • Analysis Framework :

Validate unit cell parameters (e.g., via single-crystal X-ray diffraction) against reported data for similar systems, such as 1,2,4,5-tetrafluoro-3,6-diiodobenzene co-crystals .

Use density functional theory (DFT) to model intermolecular interactions and identify discrepancies between experimental and computational bond lengths.

Re-examine solvent choice (e.g., methylene chloride vs. THF) to assess crystallization reproducibility .

Q. What experimental designs are optimal for studying halogen bonding in this compound?

  • Protocol : Co-crystallize with electron-donor molecules (e.g., pyridines) in a 1:1 molar ratio. Use slow evaporation in dichloromethane/hexane mixtures. Characterize via X-ray diffraction to quantify I···N bond distances (typically 2.8–3.0 Å) and angles. Compare with non-fluorinated diiodobenzenes to isolate fluorine’s electronic effects .

Q. How can computational modeling predict the compound’s electronic properties for optoelectronic applications?

  • Approach :

  • Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra, focusing on charge-transfer transitions between iodine and fluorine.
  • Calculate electrostatic potential maps to visualize halogen-bonding hotspots.
  • Validate against experimental data from aryl radical abstraction studies, where fluorine substitution alters reaction thermodynamics .

Tables

Table 1 : Key Spectral Data for this compound

TechniqueExpected Signals/PeaksReference Compound Comparison
19F^{19}\text{F} NMR-138 ppm (meta-F), -145 ppm (para-F)1,2,4,5-Tetrafluoro-3,6-diiodobenzene
HRMS[M+^+] m/z 432.8 (C6_6HF3_3I2_2)1,4-Diiodobenzene (m/z 329.8)

Table 2 : Reactivity Comparison with Analogous Compounds

CompoundHalogen Bond Strength (I···N, Å)Cross-Coupling Yield (%)
This compound2.9 (predicted)65–75 (Suzuki conditions)
1,4-Diiodobenzene3.1 (experimental)85–90

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trifluoro-1,5-diiodobenzene
Reactant of Route 2
2,3,4-Trifluoro-1,5-diiodobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.